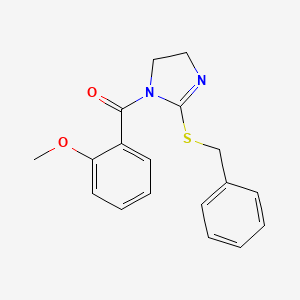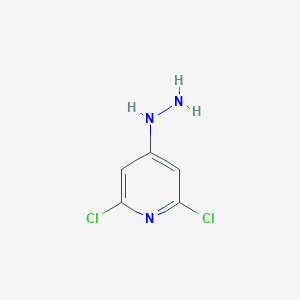![molecular formula C20H18N2O4 B2759208 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898455-47-5](/img/structure/B2759208.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in multiple scientific disciplines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. A common approach starts with the preparation of the pyridoquinoline core, followed by the construction of the benzo[d][1,3]dioxole moiety. Key reaction steps may include cyclization reactions, amide bond formation, and oxidation.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized through optimized reaction pathways that maximize yield and purity. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency. Purification processes, including chromatography and crystallization, are integral to achieving the desired compound quality.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes a variety of chemical reactions:
Oxidation: The benzo[d][1,3]dioxole moiety can be susceptible to oxidative reactions.
Reduction: Reduction reactions can modify the pyridoquinoline core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions: Reagents such as potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminium hydride for reduction, are commonly used. Substitution reactions may involve halogenating agents or organolithium reagents under various conditions such as acidic or basic environments.
Major Products Formed: Depending on the reactions performed, major products can range from fully oxidized derivatives to reduced amines or substituted aromatic compounds
Applications De Recherche Scientifique
Chemistry: The compound serves as an intermediate in organic synthesis, enabling the construction of more complex molecular structures. Its reactivity profile makes it valuable in developing new synthetic methodologies.
Biology: In biological research, the compound may be explored for its interactions with biological macromolecules, offering insights into its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s structure suggests potential pharmacological activity, particularly in areas such as anticancer, antimicrobial, or neuroprotective therapies. Detailed bioactivity studies can elucidate its mechanism of action and therapeutic potential.
Industry: Industrially, the compound might be used in the synthesis of advanced materials, such as polymers or dyes, leveraging its unique chemical properties to enhance material performance.
Mécanisme D'action
The mechanism of action for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves its interaction with specific molecular targets. For instance, its potential pharmacological activity may stem from binding to enzyme active sites or receptor proteins, modulating their function. Key pathways may include inhibition of enzymatic activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. Advanced computational studies and experimental assays are essential to fully delineate these mechanisms.
Comparaison Avec Des Composés Similaires
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other fused heterocyclic compounds and benzodioxoles. Similar compounds might include:
3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]quinoline
Benzo[d][1,3]dioxole-5-carboxylic acid
1,2,3,4-tetrahydroquinoline derivatives
What sets this compound apart is its unique combination of these structural motifs, resulting in distinct chemical properties and potentially unique biological activities. Such comparisons can guide further research into its specific advantages and applications.
Propriétés
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-18-6-4-13-9-15(8-12-2-1-7-22(18)19(12)13)21-20(24)14-3-5-16-17(10-14)26-11-25-16/h3,5,8-10H,1-2,4,6-7,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQJQXYXQZSLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2759125.png)
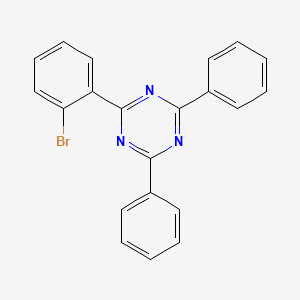
![Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2759130.png)

![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2759133.png)
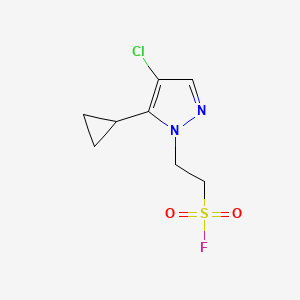
![2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile](/img/structure/B2759135.png)
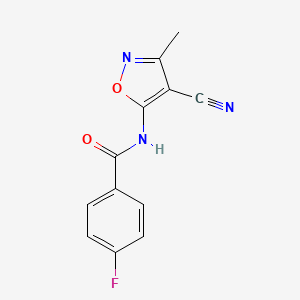
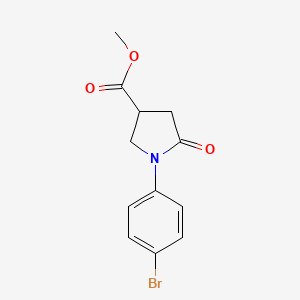
![(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B2759141.png)
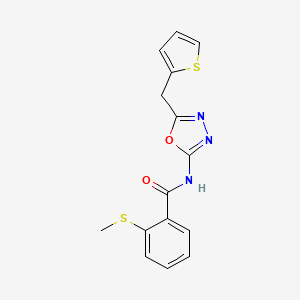
![[(3-Methylphenyl)carbamoyl]formic acid](/img/structure/B2759146.png)
